molecular formula C12H12N2O2 B8643138 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde

3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B8643138
M. Wt: 216.24 g/mol
InChI Key: GYRKBRJYOMJTKY-UHFFFAOYSA-N
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Patent
US07923563B2

Procedure details

Potassium carbonate (4.05 g) was added to a DMF (50 mL) solution of 4-fluoro-3-methoxybenzaldehyde (3.00 g) and 4-methylimidazole (3.307 g), and the reaction liquid was stirred overnight at 100° C. The resultant reaction mixture was concentrated under reduced pressure, followed by adding water and ethyl acetate to the residue to separate an organic layer. The organic layer was washed with saturated saline, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography (elution solvent: a hexane-ethyl acetate system) to provide 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (856 mg) and 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde (44 mg).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.307 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].F[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=1[O:16][CH3:17].[CH3:18][C:19]1[N:20]=[CH:21][NH:22][CH:23]=1>CN(C=O)C>[CH3:17][O:16][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:8]=1[N:22]1[CH:23]=[C:19]([CH3:18])[N:20]=[CH:21]1)[CH:12]=[O:13].[CH3:17][O:16][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:8]=1[N:20]1[C:19]([CH3:18])=[CH:23][N:22]=[CH:21]1)[CH:12]=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)OC
Name
Quantity
3.307 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
by adding water and ethyl acetate to the residue
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
elution solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 856 mg
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1N1C=NC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07923563B2

Procedure details

Potassium carbonate (4.05 g) was added to a DMF (50 mL) solution of 4-fluoro-3-methoxybenzaldehyde (3.00 g) and 4-methylimidazole (3.307 g), and the reaction liquid was stirred overnight at 100° C. The resultant reaction mixture was concentrated under reduced pressure, followed by adding water and ethyl acetate to the residue to separate an organic layer. The organic layer was washed with saturated saline, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography (elution solvent: a hexane-ethyl acetate system) to provide 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde (856 mg) and 3-methoxy-4-(5-methyl-1H-imidazol-1-yl)benzaldehyde (44 mg).
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.307 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].F[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][C:9]=1[O:16][CH3:17].[CH3:18][C:19]1[N:20]=[CH:21][NH:22][CH:23]=1>CN(C=O)C>[CH3:17][O:16][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:8]=1[N:22]1[CH:23]=[C:19]([CH3:18])[N:20]=[CH:21]1)[CH:12]=[O:13].[CH3:17][O:16][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:8]=1[N:20]1[C:19]([CH3:18])=[CH:23][N:22]=[CH:21]1)[CH:12]=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1)OC
Name
Quantity
3.307 g
Type
reactant
Smiles
CC=1N=CNC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
by adding water and ethyl acetate to the residue
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
elution solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 856 mg
Name
Type
product
Smiles
COC=1C=C(C=O)C=CC1N1C=NC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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